2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile
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Overview
Description
2-[(E)-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE is a complex organic compound that features an indole moiety, a thiophene ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiophene ring can be introduced through a subsequent cyclization reaction. The final step involves the formation of the carbonitrile group, often achieved through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(E)-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, enhancing its interaction with biological molecules. The carbonitrile group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Carbonitrile Compounds: Compounds like benzonitrile and acetonitrile.
Uniqueness
2-[(E)-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE is unique due to its combination of an indole moiety, a thiophene ring, and a carbonitrile group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H19N3S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[(E)-(1-benzylindol-3-yl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C23H19N3S/c1-16-17(2)27-23(21(16)12-24)25-13-19-15-26(14-18-8-4-3-5-9-18)22-11-7-6-10-20(19)22/h3-11,13,15H,14H2,1-2H3/b25-13+ |
InChI Key |
ORBQJMGEOUZEBK-DHRITJCHSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C#N)/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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